

Enrofloxacin's Dual Role in Neutrophil Extracellular Trap Formation: A Technical Guide

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Compound of Interest

Compound Name: Enrofloxacin

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Introduction

Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is primarily known for its bactericidal activity through the inhibition of bacterial DNA gyrase.[1][2] Beyond its direct antimicrobial effects, emerging evidence suggests that **enrofloxacin** can modulate the host's innate immune response, specifically by influencing the formation of Neutrophil Extracellular Traps (NETs).[1][3] NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. [4] This technical guide provides an in-depth analysis of the current understanding of **enrofloxacin**'s effect on NET formation, detailing the underlying molecular mechanisms, experimental protocols for investigation, and a summary of key quantitative findings. The seemingly contradictory effects of **enrofloxacin** on NETosis under different experimental conditions are also explored, offering a nuanced perspective for researchers in immunology and drug development.

Quantitative Data Summary

The effect of **enrofloxacin** on NET formation and related neutrophil functions has been quantified in several studies. The following tables summarize the key findings.

Parameter	Treatment	Concentration	Species	Result	Reference
NET Formation	Enrofloxacin	10 µg/ml	Bovine	Significant increase compared to control	
Oxidative Burst (ROS Production)	Enrofloxacin	10 µg/ml	Bovine	Significant increase in ROS production	
Degranulation	Enrofloxacin	10 µg/ml	Bovine	No effect on cell granularity	
Phagocytosis	Enrofloxacin	10 µg/ml	Bovine	No significant effect	
PAD4 Protein Expression	Enrofloxacin	10 µg/ml	Bovine	Distinctly induced relative PAD4 protein expression	
Histone H3 Citrullination	Enrofloxacin	10 µg/ml	Bovine	Increased presence of citrullinated H3	
NET Formation with Inhibitors	Enrofloxacin + DPI (NADPH oxidase inhibitor)	10 µg/ml	Bovine	Significantly decreased enrofloxacin-induced NET formation	
NET Formation with Inhibitors	Enrofloxacin + YW3-56 (PAD4 inhibitor)	10 µg/ml	Bovine	Partial decrease in enrofloxacin-mediated	

NET
formation

NET Formation with Inhibitors	Enrofloxacin + Nocodazole (Tubulin polymerization inhibitor)	10 µg/ml	Bovine	Significantly decreased NET production
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NET Formation with Inhibitors	Enrofloxacin + Cytochalasin D (Actin filament disruption)	10 µg/ml	Bovine	Significantly decreased NET production
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Parameter	Treatment	Concentration	Species	Duration	Result	Reference
NET Formation	Enrofloxacin	10-100 µg/L	Zebrafish	28 days	Impaired NET formation	
ROS Production	Enrofloxacin	10-100 µg/L	Zebrafish	28 days	Suppressed ROS production	
Neutrophil Counts	Enrofloxacin	10-100 µg/L	Zebrafish	28 days	Reduced by 12.2-55.1% in hematopoietic organs	

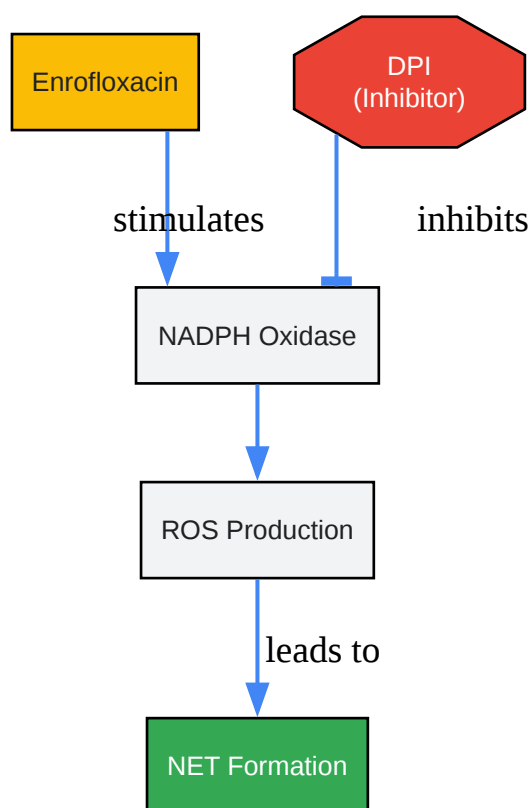
Signaling Pathways in Enrofloxacin-Induced NETosis

In bovine granulocytes, **enrofloxacin** at a physiologically relevant concentration of 10 µg/ml has been shown to enhance NET formation. This process is dependent on several key

signaling pathways.

NADPH Oxidase-Dependent ROS Production:

Enrofloxacin treatment stimulates the production of reactive oxygen species (ROS) in bovine granulocytes. The inhibition of NADPH oxidase with diphenyleneiodonium (DPI) significantly reduces **enrofloxacin**-induced NET formation, indicating a crucial role for the oxidative burst in this process.

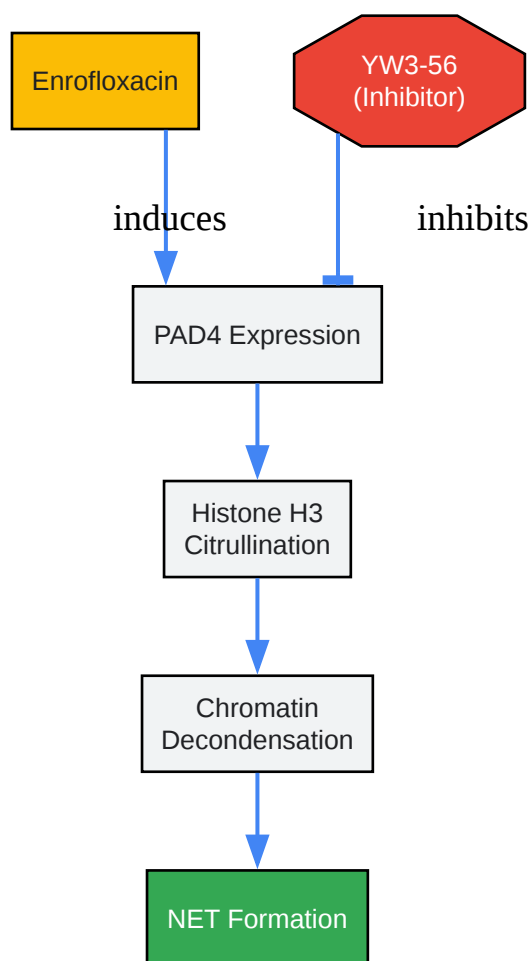


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Caption: **Enrofloxacin**-induced NET formation via NADPH oxidase.

PAD4-Mediated Histone Citrullination:

Enrofloxacin treatment leads to an increase in the expression of Peptidyl-arginine deiminase 4 (PAD4) and subsequent hypercitrullination of histones, such as H3. PAD4 is a key enzyme in chromatin decondensation, a critical step in NET formation. Inhibition of PAD4 activity partially decreases **enrofloxacin**-mediated NET formation.

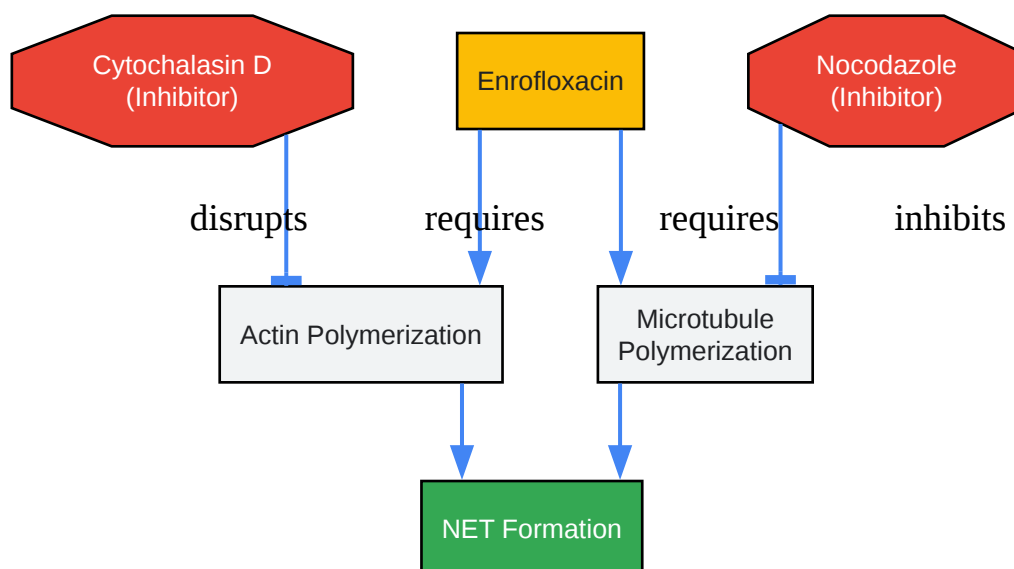


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Caption: Role of PAD4 in **enrofloxacin**-induced NETosis.

Cytoskeletal Rearrangement:

The formation of NETs induced by **enrofloxacin** is also dependent on the integrity of the cytoskeleton. Disruption of actin filaments with cytochalasin D and inhibition of microtubule polymerization with nocodazole both abolish **enrofloxacin**-mediated NET induction.



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Caption: Cytoskeletal involvement in **enrofloxacin**-induced NETs.

Contrasting Effects: The Zebrafish Model

In contrast to the findings in bovine granulocytes, a study on zebrafish demonstrated that chronic exposure to environmental concentrations of **enrofloxacin** (10-100 µg/L for 28 days) impairs NET formation. This impairment was linked to the suppression of ROS production. The study also reported a significant reduction in neutrophil counts in hematopoietic organs. The authors suggest that **enrofloxacin** may indirectly impair neutrophil function by dysregulating the hypothalamic-pituitary-thyroid (HPT) axis. These findings highlight the importance of considering the dose, duration of exposure, and model organism when evaluating the immunomodulatory effects of **enrofloxacin**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on **enrofloxacin** and NET formation.

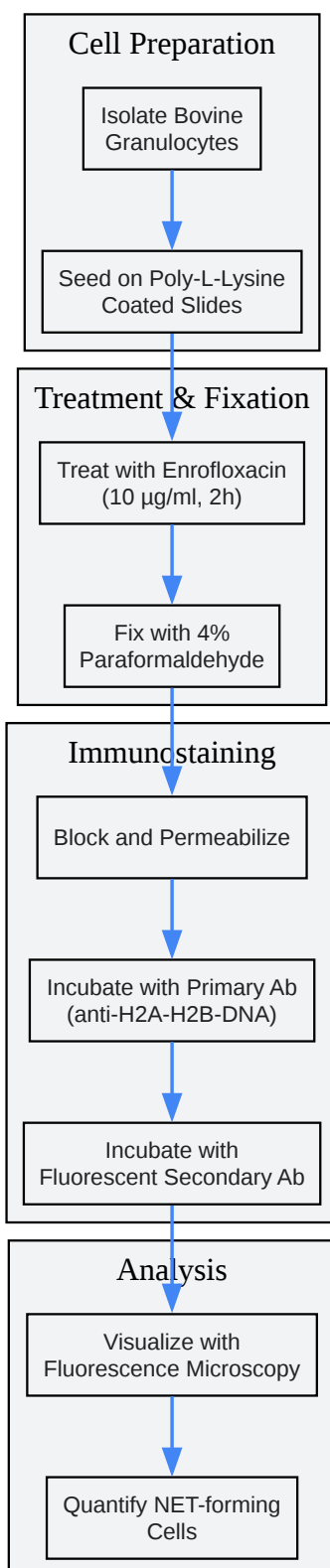
Isolation of Bovine Granulocytes

- Source: Fresh blood from healthy cows.
- Method: Density gradient centrifugation.

- Post-Isolation: Cells are washed and resuspended in an appropriate buffer for subsequent assays.

NET Visualization and Quantification (Immunofluorescence)

- Cell Seeding: 1×10^6 bovine granulocytes are seeded on poly-L-lysine-coated glass slides.
- Treatment: Cells are treated with 10 $\mu\text{g/ml}$ **enrofloxacin** or a vehicle control for 2 hours at 37°C in 5% CO₂.
- Fixation: Cells are fixed with 4% paraformaldehyde.
- Permeabilization and Blocking: Cells are washed with PBS and blocked with 2% bovine serum albumin in PBS containing 0.2% Triton X-100.
- Staining:
 - Primary Antibody: Mouse monoclonal anti-H2A-H2B-DNA antibodies are used to visualize NETs.
 - Secondary Antibody: A fluorescently labeled secondary antibody is used for detection.
- Imaging: Slides are analyzed using immunofluorescent microscopy.
- Quantification: The percentage of NET-forming cells is determined by counting the number of cells with extracellular DNA structures relative to the total number of cells in multiple fields of view.



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Caption: Workflow for NET visualization and quantification.

Western Blot for PAD4 and Citrullinated Histone H3

- Cell Lysis: Bovine granulocytes (1.75×10^7) are incubated with 10 µg/ml **enrofloxacin** or a vehicle control for 2 hours, then lysed.
- Protein Quantification: Protein concentration in the lysates is determined.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- Immunoblotting:
 - The membrane is blocked and then incubated with primary antibodies against PAD4 or citrullinated histone H3.
 - After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
- Detection: The protein bands are visualized using a chemiluminescent substrate.

Conclusion and Future Directions

The available evidence indicates that **enrofloxacin** can exert a significant, yet complex, influence on neutrophil extracellular trap formation. In bovine neutrophils, at concentrations relevant to therapeutic use, **enrofloxacin** enhances NETosis through pathways involving NADPH oxidase, PAD4, and cytoskeletal rearrangement. This pro-NETotic effect could potentially contribute to the antibiotic's overall efficacy in clearing bacterial infections.

Conversely, long-term exposure to low environmental concentrations of **enrofloxacin** in zebrafish leads to an impairment of NET formation, suggesting potential immunotoxic effects with chronic exposure. This discrepancy underscores the need for further research to delineate the dose-dependent and species-specific effects of **enrofloxacin** on neutrophil function.

For drug development professionals, these findings open up avenues for exploring the immunomodulatory properties of fluoroquinolones. Future studies should aim to:

- Investigate the effects of **enrofloxacin** on human neutrophils to determine the clinical relevance of the findings from animal models.

- Elucidate the precise molecular mechanisms by which **enrofloxacin** activates the signaling pathways leading to NET formation.
- Evaluate the impact of **enrofloxacin**'s modulation of NETosis on the outcomes of various bacterial infections in vivo.
- Assess the potential for both beneficial and detrimental effects of **enrofloxacin**'s immunomodulatory properties in different clinical and environmental contexts.

A deeper understanding of the interplay between **enrofloxacin** and the innate immune system will be crucial for optimizing its therapeutic use and assessing its environmental impact.

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